4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a thienyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is to start with the formation of the thienyl and pyrimidinyl intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Thienyl{4-[3-(trifluoromethyl)phenyl]piperazino}methanone
- 3-Thienyl{4-[4-(trifluoromethyl)phenyl]piperazino}methanone
- 3-Thienyl{4-[5-(trifluoromethyl)phenyl]piperazino}methanone
Uniqueness
4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the pyrimidinyl ring, which can confer additional biological activity and specificity compared to similar compounds with phenyl rings. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
thiophen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h1,6-9H,2-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLIUHWGZRKAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.